molecular formula C9H18ClN B2442251 (2-Cyclopentylcyclopropyl)methanamine hydrochloride CAS No. 2172546-40-4

(2-Cyclopentylcyclopropyl)methanamine hydrochloride

Cat. No. B2442251
CAS RN: 2172546-40-4
M. Wt: 175.7
InChI Key: HCARPVJXCUBWBU-UHFFFAOYSA-N
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Description

“(2-Cyclopentylcyclopropyl)methanamine hydrochloride”, also known as CPCC, is a chemical compound belonging to the class of amines. It has a molecular formula of C9H18ClN and a molecular weight of 175.7 . It appears as a powder .


Molecular Structure Analysis

The IUPAC name for this compound is (2-cyclopropylcyclopentyl)methanamine; hydrochloride . The InChI code is 1S/C9H17N.ClH/c10-6-8-5-9(8)7-3-1-2-4-7;/h7-9H,1-6,10H2;1H . The SMILES representation is C1CC(C(C1)C2CC2)CN.Cl .


Physical And Chemical Properties Analysis

This compound appears as a powder . The storage temperature is +4 °C . Unfortunately, specific information on its melting point, boiling point, and density is not available .

Scientific Research Applications

Cyclobutane Synthesis via [2 + 2] Cycloaddition

(2-Cyclopentylcyclopropyl)methanamine hydrochloride: can participate in the [2 + 2] cycloaddition reaction, which is a powerful method for constructing cyclobutane rings. This reaction involves the combination of two unsaturated molecules to form a four-membered ring. Researchers have utilized this approach to synthesize cyclobutane-containing natural products. The compound’s unique structural features contribute to its effectiveness in this context .

Safety and Hazards

The compound has a signal word of “Warning” and the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2-cyclopentylcyclopropyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-6-8-5-9(8)7-3-1-2-4-7;/h7-9H,1-6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCARPVJXCUBWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CC2CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyclopentylcyclopropyl)methanamine hydrochloride

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